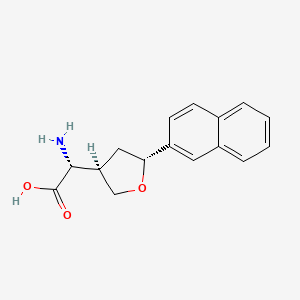
(R)-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid is a chiral amino acid derivative This compound is characterized by the presence of a naphthalene ring, a tetrahydrofuran ring, and an amino acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the naphthalene moiety, and the incorporation of the amino acid group. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetrahydrofuran ring through cyclization of appropriate precursors.
Aromatic Substitution: Introduction of the naphthalene ring via aromatic substitution reactions.
Amino Acid Coupling: Coupling of the amino acid moiety using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and scalability. Techniques such as continuous flow synthesis and the use of automated synthesizers can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid can undergo various types of chemical reactions, including:
Oxidation: Oxidation of the naphthalene ring to form quinones.
Reduction: Reduction of the naphthalene ring to form dihydronaphthalenes.
Substitution: Nucleophilic substitution reactions on the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydronaphthalenes, tetrahydronaphthalenes.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-((3S,5S)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid: The enantiomer of the compound, with similar structural features but different stereochemistry.
Naphthalene-based amino acids: Compounds with a naphthalene ring and an amino acid moiety, but lacking the tetrahydrofuran ring.
Tetrahydrofuran-based amino acids: Compounds with a tetrahydrofuran ring and an amino acid moiety, but lacking the naphthalene ring.
Uniqueness
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid is unique due to the combination of its chiral centers, naphthalene ring, and tetrahydrofuran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C16H17NO3 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
(2R)-2-amino-2-[(3R,5R)-5-naphthalen-2-yloxolan-3-yl]acetic acid |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)13-8-14(20-9-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-15H,8-9,17H2,(H,18,19)/t13-,14+,15+/m0/s1 |
Clé InChI |
FLIMQBPTGMIIPJ-RRFJBIMHSA-N |
SMILES isomérique |
C1[C@@H](CO[C@H]1C2=CC3=CC=CC=C3C=C2)[C@H](C(=O)O)N |
SMILES canonique |
C1C(COC1C2=CC3=CC=CC=C3C=C2)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















